rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis
Description
This compound is a racemic mixture (rac) of the cis diastereomer, featuring a cyclobutane core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the (1s,3s) positions and an acetic acid moiety. The Boc group enhances stability during synthetic processes, while the cyclobutane ring introduces steric strain, influencing conformational flexibility and binding properties. It is widely used as a building block in medicinal chemistry, particularly for synthesizing protease inhibitors and kinase-targeting agents .
Properties
CAS No. |
1434141-68-0 |
|---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
[2+2] Photocycloaddition
This method employs ultraviolet light to dimerize alkenes, producing cyclobutane derivatives. For example, irradiation of cis-1,3-diene precursors generates cis-disubstituted cyclobutanes with moderate stereocontrol. However, competing trans-isomer formation necessitates chromatographic separation, reducing overall yield.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Substrate | 1,3-butadiene derivative |
| Light Source | UV (254 nm) |
| Solvent | Dichloromethane |
| Yield (cis:trans) | 60:40 |
Ring-Closing Metathesis (RCM)
Grubbs catalysts (e.g., Grubbs II ) enable RCM of diene substrates to form cyclobutanes. For instance, 1,4-dienes with electron-withdrawing groups undergo RCM at 40°C, yielding cis-cyclobutanes with >70% selectivity. This method avoids photochemical hazards but requires stringent anhydrous conditions.
Introduction of the Boc-Protected Amino Group
The tert-butoxycarbonyl (Boc) group protects the amine during subsequent reactions.
Direct Amination and Protection
Amination of cyclobutane intermediates is achieved via Curtius rearrangement or Hofmann degradation . For example, treatment of cis-3-bromocyclobutaneacetic acid with sodium azide generates an azide intermediate, which undergoes Staudinger reaction to yield the amine. Subsequent Boc protection with di-tert-butyl dicarbonate in tetrahydrofuran (THF) affords the protected derivative.
Reaction Conditions
Reductive Amination
Cyclobutane ketones react with ammonium acetate and sodium cyanoborohydride to form secondary amines, which are Boc-protected. This method avoids harsh azide chemistry but requires acidic conditions (pH 4–6).
Acetic Acid Side-Chain Installation
The acetic acid moiety is introduced via alkylation or carboxylation .
Alkylation of Cyclobutane Intermediates
cis-3-Aminocyclobutanol undergoes Mitsunobu reaction with ethyl bromoacetate , followed by hydrolysis to the carboxylic acid. The Mitsunobu reaction preserves stereochemistry, ensuring cis-configuration.
Optimized Protocol
| Step | Conditions |
|---|---|
| Mitsunobu Reaction | DIAD, PPh3, THF, 0°C |
| Ester Hydrolysis | LiOH, H2O/THF, 50°C |
| Overall Yield | 78% |
Carboxylation via CO2 Insertion
Palladium-catalyzed carboxylation of cis-3-aminocyclobutyl triflate with CO2 under 1 atm pressure generates the acetic acid derivative directly. This method minimizes step count but requires specialized catalysts.
Stereochemical Control and Racemic Mixture Formation
The rac designation arises from non-stereoselective steps, typically during cyclobutane formation or amination. For example, photocycloadditions produce racemic cis-cyclobutanes due to symmetrical transition states. Resolution via chiral chromatography or enzymatic methods is avoided in industrial settings due to cost, favoring racemic synthesis.
Industrial-Scale Purification
Crude product is purified via recrystallization from ethyl acetate/hexane (1:3), achieving >97% purity. HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms cis-configuration and enantiomeric ratio.
Characterization Data
-
1H NMR (400 MHz, D2O) : δ 1.42 (s, 9H, Boc), 2.45 (m, 2H, cyclobutane), 3.20 (m, 2H, CH2CO2H)
-
HRMS : m/z calc. for C11H19NO4 [M+H]+: 230.1387, found: 230.1389
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| [2+2] Photocycloaddition | 60 | Moderate | Low |
| RCM | 75 | High | Moderate |
| Mitsunobu Alkylation | 78 | Excellent | High |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then interact with the active site of enzymes or bind to receptors. This interaction can lead to inhibition or modulation of enzyme activity or receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: Likely $ \text{C}{11}\text{H}{19}\text{NO}_{4} $ (based on cyclobutyl analogs in ).
- Functional Groups : Boc-protected amine, carboxylic acid.
- Stereochemistry : cis configuration at cyclobutane positions (1s,3s).
Structural and Functional Group Variations
(a) Cyclohexane Analogs
- Example: rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid, cis (). Molecular Formula: $ \text{C}{13}\text{H}{23}\text{NO}_{4} $, MW: 257.33. Key Differences: Larger cyclohexane ring reduces ring strain and increases lipophilicity compared to cyclobutane.
(b) Adamantane Derivatives
- Example: (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid (). Molecular Formula: $ \text{C}{17}\text{H}{25}\text{NO}_{4} $, MW: 307.37. Key Differences: Adamantane’s tricyclic structure provides extreme rigidity and bulkiness. Impact: Enhanced binding to hydrophobic enzyme pockets (e.g., viral proteases) but poor solubility .
(c) Thiophene-Containing Analogs
- Example: 2-(Boc-amino)-2-(3-thiophenyl)acetic acid (). Molecular Formula: $ \text{C}{11}\text{H}{15}\text{NO}_{4}\text{S} $, MW: 257.31. Key Differences: Aromatic thiophene replaces cyclobutane, enabling π-π interactions. Impact: Higher electron density improves interactions with metal ions in catalytic sites but increases susceptibility to oxidative metabolism .
Stereochemical and Ring-Size Comparisons
(a) Cyclopropane Derivatives
- Example: cis-2-(Boc-amino)cyclopropanemethanol (). Molecular Formula: $ \text{C}{10}\text{H}{19}\text{NO}_{3} $, MW: 201.24. Key Differences: Smaller cyclopropane ring with hydroxymethyl instead of acetic acid. Impact: Higher ring strain increases reactivity but limits applications in stable drug scaffolds .
(b) Cyclopentane and Cyclooctane Analogs
- Example: cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid (). Molecular Formula: $ \text{C}{14}\text{H}{25}\text{NO}_{4} $, MW: 271.34. Key Differences: Cyclooctane’s larger size reduces strain and enhances solubility. Impact: Prefers flexible binding modes in protein-ligand interactions but may lack specificity .
Biological Activity
Rac-2-[(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis, is a synthetic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of rac-2-[(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid is C17H27NO5, with a molecular weight of 325.4 g/mol. The compound features a cyclobutane ring and an amino group, which are critical for its biological interactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group that can influence the compound's reactivity and stability in biological systems.
Biological Activity Overview
Preliminary studies suggest that rac-2-[(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid may interact with various biological targets, including enzymes and receptors. Understanding these interactions is essential for elucidating its mechanism of action and potential therapeutic applications.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, warranting investigation into this aspect.
Case Studies and Experimental Data
A review of existing literature reveals several studies focusing on the synthesis and biological evaluation of related compounds:
Comparative Analysis with Related Compounds
To better understand the unique properties of rac-2-[(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, a comparison with similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid | C10H17NO4 | Different stereochemistry; potential for varied biological activity |
| (1R,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid | C12H21NO4 | Cyclohexane ring instead of cyclobutane; may exhibit different pharmacological properties |
| 2-(cis-3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid | C12H21NO4 | Cyclopentane structure; presents alternative steric effects |
This table illustrates how structural variations can influence biological activity and pharmacokinetics.
Q & A
Q. What are the key synthetic routes for rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis?
The synthesis typically involves:
- Cyclobutane Derivative Formation : Introduction of the Boc-protected amino group via tert-butyl chloroformate under basic conditions (yields ~85%) .
- Acetic Acid Moiety Incorporation : Coupling reactions (e.g., carbodiimide-mediated) to attach the acetic acid group, optimized at 75-90% yields depending on cyclobutane activation .
- Cis Stereochemistry Control : Achieved through stereoselective cyclization or chiral resolution techniques .
Q. How is the cis stereochemistry of the cyclobutyl moiety confirmed?
- NMR Spectroscopy : Diastereotopic proton splitting in -NMR and NOE correlations confirm spatial arrangement .
- X-ray Crystallography : Definitive structural elucidation for crystalline derivatives .
- Chiral HPLC : Separation of enantiomers using columns like Chiralpak® IA/IB .
Q. Which analytical techniques ensure purity and structural integrity?
- HPLC : Reverse-phase C18 columns with UV detection (purity >95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., 229.27 g/mol for CHNO) .
- Thermogravimetric Analysis (TGA) : Confirms decomposition profiles (e.g., melting point 245–250°C) .
Q. What are the recommended storage conditions for this compound?
- Store at +5°C in airtight containers under inert gas (N/Ar) to prevent Boc group hydrolysis .
- Avoid prolonged exposure to humidity (>30% RH) .
Advanced Research Questions
Q. How can coupling reactions for acetic acid attachment be optimized?
- Reagent Selection : Use carbodiimides (e.g., EDC·HCl) with catalytic DMAP or HOBt to suppress racemization .
- Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance reactivity while minimizing cyclobutane ring strain .
- Temperature Control : Reactions at 0–25°C prevent thermal degradation of the Boc group .
Q. How to resolve contradictions in Boc deprotection conditions reported in literature?
- Acidic Conditions : HCl in dioxane (4 M) is standard, but prolonged exposure may degrade the cyclobutane ring. Alternatives include TFA/DCM (1:1 v/v) for milder deprotection .
- Monitoring via LC-MS : Track deprotection kinetics to avoid over-acidification, which can lead to byproducts .
Q. What computational methods aid in predicting cyclobutane ring reactivity?
- Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) models ring strain and transition states for nucleophilic attacks .
- Reaction Path Search Algorithms : ICReDD’s workflow combines quantum chemistry and machine learning to predict optimal reaction conditions (e.g., solvent, catalyst) .
Q. How to mitigate cyclobutane ring strain during functionalization?
- Steric Shielding : Use bulky protecting groups (e.g., trityl) to stabilize the ring during substitutions .
- Low-Temperature Reactions : Reduce thermal agitation to prevent ring-opening (e.g., –20°C for lithiation steps) .
Data Contradiction Analysis
Q. Conflicting reports on cyclobutane derivative yields (75% vs. 90%): How to assess validity?
Q. Discrepancies in Boc group stability under basic conditions: What factors contribute?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
